白金ロジウム

説明

Platinum rhodium is an alloy composed of platinum and rhodium, both of which belong to the platinum group of metals. This alloy is known for its exceptional resistance to high temperatures and corrosion, making it valuable in various industrial applications. Platinum rhodium alloys are commonly used in thermocouples, catalytic converters, and laboratory equipment due to their stability and durability .

科学的研究の応用

Platinum rhodium alloys have a wide range of scientific research applications due to their unique properties:

Chemistry: Used as catalysts in various chemical reactions, including hydrogenation, oxidation, and dehydrogenation processes. .

Biology: Employed in the development of biosensors and diagnostic devices.

Industry: Widely used in the production of thermocouples for temperature measurement, catalytic converters for reducing vehicle emissions, and laboratory equipment for high-temperature applications

作用機序

Target of Action

Platinum Rhodium, like other platinum group elements (PGEs), primarily targets DNA in cancer cells . The binding of Platinum Rhodium complexes with the DNA of cancer cells leads to inhibition of DNA replication and consequently, death of cancer cells .

Mode of Action

The mode of action of Platinum Rhodium involves several steps. In the case of heterogeneous catalysis, the molecules react at the surface of a solid catalyst . The process includes adsorption of the reactants on the catalyst surface, reaction of the adsorbed atoms, and desorption of the products . Platinum Rhodium complexes have been found to work via an ion-pair mechanism and may hydrogen-bond to the aquo ligand .

Biochemical Pathways

Some platinum salts such as hexachloro platinate and tetrachloro platinate have proven to be allergenic . The presence of Platinum Rhodium in a live organism may cause effects such as asthma, miscarriage, nausea, hair loss, skin diseases, and other serious health problems .

Pharmacokinetics

It is known that these drugs are present in the body in low and chronic doses, with the main pathway of environmental exposure being the oral intake of dust containing trace amounts of the pge .

Result of Action

The result of Platinum Rhodium’s action is primarily seen in its anticancer properties. The interaction of Platinum Rhodium with DNA leads to the inhibition of DNA replication, causing the death of cancer cells . In addition, Platinum Rhodium has been found to increase the reactive oxygen species level, leading to DNA damage, and it induced cell cycle arrest, decreased the mitochondrial membrane potential, and triggered apoptosis .

Action Environment

Platinum Rhodium is released into the environment from automobile catalysts as metal or oxide dusts . Environmental factors such as the presence of dust and the acidity or basicity of the environment can influence the action, efficacy, and stability of Platinum Rhodium . For instance, the Pt(OH)+ species occurs under very acidic and highly oxidizing conditions while the predominance field for Pt(OH) 2 is restricted to highly basic .

準備方法

Synthetic Routes and Reaction Conditions: Platinum rhodium alloys are typically prepared by melting pure platinum and pure rhodium together in a high-temperature furnace. The melting process requires precise control of temperature and atmosphere to prevent oxidation and contamination. The alloying process involves heating the metals to their melting points, followed by thorough mixing to ensure homogeneity .

Industrial Production Methods: In industrial settings, platinum rhodium alloys are produced using advanced metallurgical techniques. One common method involves the use of electric arc furnaces, where the metals are melted under an inert gas atmosphere to prevent oxidation. The molten alloy is then cast into ingots or other desired shapes. Another method involves powder metallurgy, where fine powders of platinum and rhodium are mixed, compacted, and sintered to form the alloy .

化学反応の分析

Types of Reactions: Platinum rhodium alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the alloy’s composition and the specific conditions under which they occur.

Common Reagents and Conditions:

Oxidation: Platinum rhodium alloys can be oxidized at high temperatures in the presence of oxygen. This reaction forms a thin oxide layer on the surface, which provides additional protection against further oxidation.

Reduction: The alloy can be reduced using hydrogen gas at elevated temperatures, which removes the oxide layer and restores the metallic surface.

Substitution: Platinum rhodium alloys can participate in substitution reactions with other metals or compounds, depending on the reaction conditions and the reactivity of the substituting species

Major Products Formed:

Oxidation: Formation of platinum oxide and rhodium oxide.

Reduction: Restoration of the metallic platinum rhodium surface.

Substitution: Formation of new alloys or compounds, depending on the substituting species

類似化合物との比較

- Platinum Palladium

- Platinum Iridium

- Platinum Ruthenium

- Platinum Osmium

Platinum rhodium stands out due to its exceptional high-temperature stability and catalytic activity, making it a preferred choice for applications requiring these specific properties .

特性

IUPAC Name |

platinum;rhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pt.Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXKQOPKNFECSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Rh].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PtRh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580538 | |

| Record name | Platinum--rhodium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11107-71-4 | |

| Record name | Platinum--rhodium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes platinum-rhodium alloys suitable for high-temperature applications?

A1: Platinum-rhodium alloys possess exceptionally high melting points and demonstrate remarkable resistance to oxidation even at elevated temperatures. [, , , ] This makes them ideal for applications such as high-temperature thermocouples used in harsh environments like gas turbines. [, ]

Q2: Are there any challenges associated with using platinum-rhodium thermocouples in exhaust gas streams?

A2: Yes, exposure to exhaust gases can increase the emissivity of platinum-rhodium thermocouple wires, leading to increased radiation error in temperature measurements. [] This highlights the importance of considering environmental factors and potential degradation mechanisms when using these materials.

Q3: What catalytic properties make platinum-rhodium alloys attractive for specific applications?

A4: Platinum-rhodium alloys exhibit excellent catalytic activity for various reactions, including ammonia oxidation, a crucial step in nitric acid production. [] Their resistance to oxidation and high melting points allow them to operate efficiently under the harsh conditions present in ammonia burners. []

Q4: What are the advantages of using platinum-rhodium catalysts for ethanol oxidation in fuel cells?

A6: Platinum-rhodium catalysts demonstrate enhanced activity and CO2 yield compared to pure platinum for ethanol electro-oxidation. [] The addition of tin can further improve their performance by promoting the complete oxidation of ethanol to CO2. [, ]

Q5: How does the order of precursor addition during synthesis affect the catalytic activity of platinum-rhodium-tin catalysts?

A7: The order of precursor addition significantly influences the surface composition and catalytic activity of Pt-Rh-Sn catalysts. [] Simultaneous co-precipitation often leads to a higher concentration of oxidized rhodium species on the catalyst surface, impacting its activity for ethanol oxidation. []

Q6: What are the typical compositions of platinum-rhodium alloys used in thermocouples?

A8: Common compositions include platinum-10% rhodium and platinum-13% rhodium. [, , , ] The specific composition influences the thermocouple's temperature range, sensitivity, and stability. []

Q7: Can you elaborate on the structural changes that occur in platinum-rhodium alloys at high temperatures?

A7: While specific details require further investigation within the provided context, it's important to note that high temperatures can induce various structural changes in metal alloys, including grain growth, recrystallization, and phase transformations. These changes can impact the alloy's mechanical and thermoelectric properties.

Q8: How does the composition of platinum-rhodium alloys influence their thermoelectric properties?

A10: Increasing the rhodium content generally enhances the alloy's high-temperature strength and oxidation resistance but also affects its thermoelectric voltage output. [, ] Understanding this relationship is crucial for optimizing alloy composition for specific thermocouple applications.

Q9: Does the addition of other metals, like tin, impact the performance of platinum-rhodium catalysts?

A11: Yes, incorporating tin into platinum-rhodium catalysts can significantly alter their performance. In the context of ethanol oxidation, tin acts as a promoting agent, enhancing the catalyst's activity at lower potentials and increasing CO2 yield. [, ] This highlights the importance of exploring trimetallic and multimetallic compositions for optimizing catalytic performance.

Q10: What analytical techniques are commonly employed to characterize platinum-rhodium alloys and their catalytic performance?

A12: Several techniques are used, including X-ray diffraction (XRD) to determine the crystal structure, scanning electron microscopy (SEM) to examine surface morphology, and X-ray photoelectron spectroscopy (XPS) to analyze surface composition and oxidation states. [, , ] Electrochemical methods like cyclic voltammetry and chronoamperometry are employed to assess their electrocatalytic activity. [, ]

Q11: Are there any environmental concerns associated with the use and disposal of platinum-rhodium alloys?

A13: Yes, platinum group metals, including platinum and rhodium, are considered scarce resources. [] Their release into the environment, particularly from catalytic converters, raises concerns about potential long-term ecological impacts. []

Q12: What strategies are being explored to mitigate the environmental impact of platinum-rhodium alloys?

A14: Recycling efforts are crucial for recovering these valuable metals from spent automotive catalysts and other sources. [, ] Developing alternative materials and catalysts with reduced platinum group metal content is also an active area of research. [, ]

Q13: How are trihalide ionic liquids being utilized in the recycling of platinum-rhodium from spent automotive catalysts?

A15: Trihalide ionic liquids, like [P66614][Cl3], exhibit selective leaching capabilities for precious metals like palladium. [] This allows for the efficient separation and recovery of palladium from complex matrices like spent automotive catalysts, reducing the environmental impact and promoting resource sustainability. []

Q14: What computational tools are used to study and optimize platinum-rhodium catalysts?

A16: Computational fluid dynamics (CFD) is a powerful tool for simulating and analyzing the complex flow patterns, temperature distributions, and reaction kinetics within systems employing platinum-rhodium catalysts, such as ammonia burners. [] This allows researchers to optimize catalyst gauze geometry and process parameters to enhance ammonia oxidation efficiency and minimize catalyst degradation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

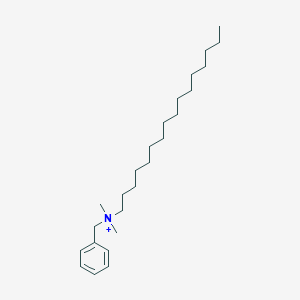

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)